molecular formula C12H11N3 B6434296 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 2640955-00-4

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B6434296
CAS No.: 2640955-00-4
M. Wt: 197.24 g/mol
InChI Key: FKGDAIVMQWUCMB-UHFFFAOYSA-N
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Description

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both a pyrimidine ring and an isoindole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole are not fully understood yet. Pyrimidine derivatives are known to interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

Some pyrimidine derivatives have been found to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its dual-ring structure, which combines the properties of both pyrimidine and isoindole. This structural feature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

2-pyrimidin-4-yl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-11-8-15(7-10(11)3-1)12-5-6-13-9-14-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDAIVMQWUCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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